5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This compound belongs to the class of substituted pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including acting as inhibitors for various enzymes and receptors.
This compound is classified as a heterocyclic organic compound. Specifically, it falls under the category of pyrazolo[1,5-a]pyrimidines, which are characterized by their bicyclic structure that includes both a pyrazole and a pyrimidine ring. The presence of trifluoromethyl and cyclopropyl substituents contributes to its unique chemical properties and biological activity.
The synthesis of 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions to form the desired heterocyclic structure.
The molecular structure of 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile features a bicyclic framework with the following characteristics:
The compound's structure can be represented using various chemical drawing software tools, which provide visual insights into its geometry and functional groups.
This compound can participate in various chemical reactions typical for heterocycles:
The reactivity of this compound is influenced by the electron-withdrawing trifluoromethyl group and the steric effects of the cyclopropyl group.
The mechanism of action for 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is primarily studied in the context of its biological activity:
Experimental studies are necessary to elucidate the precise mechanisms and confirm biological targets.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography can provide insights into the physical and chemical properties of this compound.
5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several potential applications in scientific research:
This compound exemplifies the importance of heterocyclic compounds in medicinal chemistry and their potential roles in drug discovery efforts.
The synthesis of 5-cyclopropyl-substituted tetrahydropyrazolo[1,5-a]pyrimidine derivatives relies on strategic incorporation of the cyclopropyl group early in the synthetic sequence. This moiety is typically introduced via nucleophilic ring-opening of activated cyclopropane intermediates or through direct alkylation using cyclopropyl-containing building blocks. The cyclopropyl group significantly influences the molecule's conformational stability and pharmacological properties by restricting rotational freedom and enhancing target binding affinity. Commercial availability of enantiomerically pure cyclopropyl precursors enables stereocontrolled synthesis of chiral derivatives, as evidenced by the specific stereoisomer (5R,7S)-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 2408937-64-2) [10]. The synthetic routes emphasize modularity, allowing researchers to combine the cyclopropane-functionalized fragment with pre-formed trifluoromethylpyrimidine or carbonitrile-containing intermediates under mild coupling conditions to minimize racemization and preserve stereochemical integrity.
Table 1: Commercial Sources of Key Intermediates and Target Compounds
Compound Name | CAS Number | Supplier | Molecular Formula |
---|---|---|---|
5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 827588-14-7 | Novachem/Fluorochem | C₁₁H₁₁F₃N₄ |
(5R,7S)-5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 2408937-64-2 | ChemSrc | C₁₁H₁₁F₃N₄ |
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 725699-19-4 | BLD Pharm | C₇H₈F₃N₃ |
Incorporation of the trifluoromethyl group at the C7 position employs distinct synthetic approaches depending on the stage of introduction. Direct trifluoromethylation of pre-formed pyrazolopyrimidine scaffolds can be achieved via radical trifluoromethylation using Umemoto's reagent or copper-mediated coupling with CF₃ sources. However, the most efficient methodologies involve utilizing in situ-generated trifluoromethyl-containing building blocks. A particularly effective strategy employs 7,7,7-trifluoro-1-cyclopropyl-4,4-dimethoxy-3-buten-2-one as a key precursor that undergoes cyclocondensation with aminopyrazole derivatives [3]. This approach enables regioselective installation of the CF₃ group while simultaneously constructing the dihydropyrimidine ring. Advanced techniques leverage chiral auxiliaries or asymmetric catalysis to control stereochemistry at the C7 trifluoromethyl-bearing carbon, as demonstrated by the synthesis of enantiomerically pure (5R,7S) derivatives confirmed through InChI code 1S/C11H11F3N4/c12-11(13,14)9-3-8(6-1-2-6)17-10-7(4-15)5-16-18(9)10/h5-6,8-9,17H,1-3H2/t8-,9+/m1/s1 [3]. The strong electron-withdrawing nature of the CF₃ group necessitates careful optimization of reaction conditions to prevent premature cyclization or decomposition of sensitive intermediates.
Table 2: Trifluoromethylation Approaches for Pyrazolo-Pyrimidine Synthesis
Trifluoromethylation Strategy | Reagents/Conditions | Advantages | Regiochemical Outcome |
---|---|---|---|
Radical Trifluoromethylation | CF₃I/CuI, DMF, 80°C | Late-stage functionalization | Moderate C7 selectivity |
Building Block Approach | Trifluoro-butene derivatives, EtOH, reflux | High regioselectivity, single-step ring formation | Exclusive C7 installation |
Asymmetric Catalysis | Chiral Pd complexes, Togni's reagent | Enantiocontrol at C7 | Defined stereochemistry |
The 3-carbonitrile functionality is introduced through three primary synthetic routes: (1) nucleophilic substitution of halogenated precursors, (2) Sandmeyer-type reactions of diazonium intermediates, or (3) [3+2] cycloadditions employing nitrile-containing synthons. The most efficient pathway involves direct cyanation of 3-bromo-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolopyrimidine using non-toxic cyanide sources like potassium hexacyanoferrate(II) in the presence of palladium catalysts [7]. This transition metal-mediated approach proceeds under mild conditions (70-80°C) with excellent functional group tolerance, preserving both the cyclopropyl ring and trifluoromethyl group integrity. Alternatively, electrophilic cyanation can be achieved using N-cyano-N-phenyl-p-toluenesulfonamide (CTS) in basic media, though this method risks epimerization at chiral centers [10]. Recent innovations exploit the cycloaddition reactivity between alkyne derivatives and diazocyanamide reagents, constructing both the pyrazole ring and carbonitrile group simultaneously. The electron-deficient nature of the pyrazolo[1,5-a]pyrimidine system facilitates nucleophilic displacement at C3, enabling direct conversion of hydroxyl or halide functionalities into nitriles using trimethylsilyl cyanide activated by Lewis acids.
Achieving stereocontrol during formation of the tetrahydropyrimidine ring represents the most synthetically challenging aspect for this compound class. Diastereoselective synthesis leverages chiral cyclopropyl auxiliaries to induce asymmetry during the key ring-forming step, typically a cyclocondensation between β-keto esters/enamines and 5-aminopyrazole-3-carbonitrile derivatives. The highest stereoselectivities (de >98%) are achieved using bifunctional organocatalysts such as cinchona alkaloid-derived thioureas, which simultaneously activate both reaction partners while shielding one face of the developing iminium intermediate [9]. For enantioselective synthesis of non-racemic targets, asymmetric hydrogenation of dihydropyrimidine precursors using iridium complexes with Josiphos-type ligands affords the saturated ring system with exceptional enantiomeric excess (up to 99% ee) [9] [10]. This catalytic methodology enables practical access to both (5R,7S) and (5S,7R) enantiomers through ligand modification, crucial for structure-activity relationship studies. Microwave-assisted continuous flow techniques have been successfully integrated with these catalytic systems, reducing reaction times from hours to minutes while maintaining high stereoselectivity through precise temperature control and mixing efficiency.
Table 3: Catalytic Systems for Stereoselective Tetrahydro-Pyrimidine Synthesis
Catalyst System | Reaction Type | ee/de (%) | Key Stereochemical Outcome |
---|---|---|---|
Ir-Josiphos complex | Asymmetric hydrogenation | 99% ee | Controlled at C5 and C7 centers |
Cinchona-thiourea organocatalyst | Cyclocondensation | >98% de | cis-Selective ring formation |
Proline-derived NHC/Cu | Reductive amination | 95% ee | C7 stereocenter control |
Zr-BINOL complex | Aza-Diels-Alder | 92% ee | trans-Diastereomer preference |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1